5-(Methoxymethyl)oxolan-2-one

Description

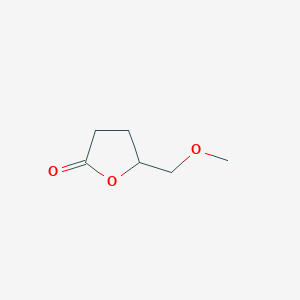

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

5-(methoxymethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O3/c1-8-4-5-2-3-6(7)9-5/h5H,2-4H2,1H3 |

InChI Key |

MUIZJRMCSRLKFM-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxymethyl Oxolan 2 One and Its Precursors

Convergent Synthetic Pathways to the Oxolan-2-one Core

Asymmetric Construction of the Lactone Ring

The asymmetric construction of the lactone ring is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure γ-lactones. A variety of catalytic asymmetric methods have been developed to achieve this. For instance, the vinylogous Mukaiyama aldol (B89426) reaction of silyloxyfurans with aldehydes, catalyzed by chiral Lewis acids, provides a powerful route to substituted butenolides, which can be subsequently reduced to the corresponding γ-lactones. An autoinductive process using a multicomponent titanium catalyst has been shown to enhance the stereoselectivity of this reaction significantly. bohrium.com

Another prominent strategy involves the asymmetric hydrogenation of γ-keto carboxylic acids. Ruthenium catalysts bearing chiral ligands have been successfully employed for the dynamic kinetic resolution of racemic γ-keto acids, affording chiral γ-lactones with high diastereoselectivity and enantioselectivity. This reduction/lactonization sequence offers a highly efficient pathway to these valuable building blocks.

Chiral Pool Approaches Utilizing Carbohydrate Derivatives or Related Chiral Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. Carbohydrates, with their dense stereochemical information, are particularly attractive chiral pool sources for the synthesis of γ-lactones. medchemexpress.com For example, D-glucose can be transformed into chiral dopants for nematic liquid crystals, showcasing the utility of carbohydrates in generating stereochemically defined molecules. medchemexpress.com

Glutamic acid and its derivatives, such as pyroglutamic acid, also serve as excellent starting points for the synthesis of non-racemic hydroxyglutamic acids and, by extension, substituted γ-lactones. nih.gov The inherent chirality at the α-carbon of glutamic acid can be leveraged to control the stereochemistry of the final lactone product.

Cyclization Strategies Involving Functionalized Acyclic Precursors

The cyclization of functionalized acyclic precursors is a fundamental and widely employed strategy for the synthesis of the oxolan-2-one core. One common approach involves the intramolecular cyclization of 4-hydroxycarboxylic acids or their ester derivatives. These precursors can be generated through various means, including the alkylation of chiral 1,2-oxiranes with terminally unsaturated Grignard reagents, followed by oxidative degradation of the terminal double bond. nih.govrsc.org This method provides a flexible and efficient route to a variety of chiral γ-lactones. nih.govrsc.org

Another strategy involves the catalyst-free aminolactonization of α,β-unsaturated esters with amines, which proceeds through a domino reaction involving an aza-Michael addition, proton transfer, and subsequent lactonization to furnish α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity. organic-chemistry.org While this specific example leads to an amino-substituted lactone, the underlying principle of intramolecular cyclization of a functionalized precursor is broadly applicable.

Enantioselective and Diastereoselective Synthesis of 5-(Methoxymethyl)oxolan-2-one

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Both chiral auxiliary-mediated approaches and asymmetric catalysis have proven to be powerful tools in achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. Evans' oxazolidinone auxiliaries are widely used in stereoselective aldol reactions, which can be a key step in constructing the carbon skeleton of γ-lactone precursors. rsc.org The aldol adduct can then be further manipulated and cyclized to form the desired lactone.

Pseudoephedrine is another effective chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids that can serve as precursors to γ-lactones. researchgate.net More recently, pseudoephenamine has emerged as a practical alternative that is free from regulatory restrictions. researchgate.net

A versatile methodology for the asymmetric synthesis of chiral δ-lactones, which can be conceptually extended to γ-lactones, relies on a sequence of Evans' aldol reaction, hydroxyl-directed cyclopropanation, methanolysis, and mercury(II)-mediated cyclopropane (B1198618) ring-opening to control the stereochemistry of multiple contiguous stereocenters. rsc.org

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. A variety of catalytic systems have been developed for the asymmetric synthesis of γ-lactones.

Organocatalysis has emerged as a powerful tool in this context. For example, chiral bifunctional amine-squaramide catalysts have been used for the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to enoylpyridines, affording γ-substituted butyrolactams with high diastereo- and enantioselectivity. While this example yields a lactam, similar principles can be applied to lactone synthesis.

Stereocontrolled Functionalization of Pre-existing Oxolan-2-one Scaffolds

The stereocontrolled functionalization of a pre-formed oxolan-2-one (also known as γ-butyrolactone) ring is a powerful strategy for accessing chiral derivatives like this compound. This approach leverages the existing ring structure and introduces functionality at a specific position with defined stereochemistry.

One common precursor for such functionalization is 5-(hydroxymethyl)oxolan-2-one. matrix-fine-chemicals.com The challenge lies in controlling the stereochemistry at the C5 position. Asymmetric synthesis strategies are often employed to generate an enantiomerically enriched precursor, which can then be further modified.

Research into the functionalization of various scaffolds has demonstrated the feasibility of achieving high stereocontrol. For instance, investigations into the fluoride (B91410) opening of oxiranes have highlighted methods for achieving stereoselective and regioselective additions to cyclic systems, a principle that can be conceptually extended to the functionalization of lactone precursors. scispace.com While not directly involving oxolan-2-one, these studies underscore the importance of reagent and catalyst choice in dictating the stereochemical outcome of a reaction on a pre-existing cyclic scaffold. scispace.com

Methoxymethyl Group Introduction Methodologies

The introduction of the methoxymethyl (MOM) group is a critical step in the synthesis of the target compound. This can be achieved through various etherification strategies, either on a precursor alcohol or through a post-cyclization modification.

The most direct route to this compound involves the selective etherification of 5-(hydroxymethyl)oxolan-2-one. matrix-fine-chemicals.com The primary alcohol of this precursor can be converted to a methoxymethyl ether using standard protecting group chemistry. Methoxymethyl chloride (MOM-Cl) or dimethoxymethane (B151124) in the presence of an acid catalyst are common reagents for this transformation.

The selective protection of hydroxyl groups is a well-established field. For example, in the context of diols, methods have been developed for the one-pot, selective protection of one hydroxyl group as a MOM ether while the other is protected with a different group, such as a silyl (B83357) ether. organic-chemistry.org These strategies often rely on the differential steric hindrance of the alcohol groups and can achieve high yields. organic-chemistry.org

Table 1: Reagents for Methoxymethyl Ether Formation

| Reagent | Typical Conditions | Reference |

| Methoxymethyl chloride (MOM-Cl) | Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | organic-chemistry.org |

| Dimethoxymethane | p-Toluenesulfonic acid (p-TsOH), CH2Cl2 | organic-chemistry.org |

This table presents common reagents used for the formation of methoxymethyl ethers, a key transformation in the synthesis of the target compound.

An alternative approach involves introducing the methoxymethyl group after the formation of the oxolan-2-one ring. This can be advantageous if the precursor for cyclization is simpler to synthesize or handle. For example, a lactone with a leaving group at the C5 position, such as a halide or a sulfonate, could be displaced by sodium methoxide (B1231860) to form the desired ether linkage.

The transformation of a δ-lactone to a γ-lactone has been explored in the synthesis of prostaglandins, which involves the opening of the initial lactone ring followed by an intramolecular S_N2 reaction to form the more stable γ-lactone. researchgate.net This type of intramolecular rearrangement highlights the possibility of manipulating lactone structures post-cyclization. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.

The solvent can play a crucial role in chemical reactions, influencing both reaction rates and selectivity. iupac.org In the context of lactone synthesis and functionalization, the polarity and coordinating ability of the solvent can affect the solubility of reagents and stabilize transition states. For instance, the reactivity of lactones has been shown to diminish in water/dioxane mixtures as the percentage of dioxane increases. acs.org

Temperature is another critical parameter. While some reactions proceed smoothly at room temperature, others may require heating to overcome activation barriers or cooling to control selectivity. nih.govacs.org The optimization of temperature is often performed empirically to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.netresearchgate.net

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. iupac.orgrsc.org In the synthesis of lactones and their precursors, transition metals can be employed in various key steps. organic-chemistry.org

For example, palladium-catalyzed reactions are widely used for carbon-carbon and carbon-heteroatom bond formation. youtube.com A palladium catalyst could potentially be used to couple a methoxymethyl-containing fragment to a suitable lactone precursor. Copper catalysts are also prominent, particularly in oxidative lactonization reactions of diols. organic-chemistry.org While perhaps not directly applicable to the final methoxymethylation step, these catalytic systems are crucial for the efficient construction of the core oxolan-2-one scaffold from acyclic precursors. organic-chemistry.org

Furthermore, gold catalysis has emerged as a powerful tool for various organic transformations, including the activation of alkynes for nucleophilic attack. youtube.com This could be relevant in synthetic routes that construct the lactone ring from an alkyne-containing precursor. The choice of the transition metal and the associated ligands is critical for achieving the desired reactivity and selectivity. youtube.com

Mechanistic Investigations and Chemical Transformations of 5 Methoxymethyl Oxolan 2 One

Ring-Opening and Ring-Closing Reaction Mechanisms

The stability of the lactone ring in 5-(Methoxymethyl)oxolan-2-one is not absolute; it is susceptible to cleavage under various conditions, and conversely, can be formed from an appropriate acyclic precursor. Understanding the mechanisms governing these transformations is crucial for its application in chemical synthesis.

In the presence of an acid catalyst and a nucleophile, such as water, the lactone ring of this compound can undergo hydrolysis to yield 5-hydroxy-6-methoxyhexanoic acid. The generally accepted mechanism for this process under acidic conditions involves a series of steps. Initially, the carbonyl oxygen of the lactone is protonated by the acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the attacking water molecule to the ring ether oxygen occurs. This is followed by the cleavage of the endocyclic C-O bond, which breaks open the ring. The final step involves the deprotonation of the resulting carboxylic acid, regenerating the acid catalyst and yielding the final product, 5-hydroxy-6-methoxyhexanoic acid.

The lactone ring is also susceptible to cleavage by direct nucleophilic attack, even in the absence of an acid catalyst, particularly with strong nucleophiles. Common nucleophiles such as hydroxide (B78521) ions, alkoxides, and amines can readily attack the electrophilic carbonyl carbon. This attack results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the scission of the acyl-oxygen bond of the lactone ring. For instance, reaction with sodium hydroxide would lead to the formation of the sodium salt of 5-hydroxy-6-methoxyhexanoic acid. Similarly, reaction with an amine would result in the formation of the corresponding amide, 5-hydroxy-N-substituted-6-methoxyhexanamide. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

The formation of this compound from its corresponding hydroxy acid, 5-hydroxy-6-methoxyhexanoic acid, is an intramolecular esterification, also known as lactonization. This process is typically reversible and can be catalyzed by acids. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The hydroxyl group at the C-5 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the cyclic ester, this compound. The position of the equilibrium between the open-chain hydroxy acid and the lactone is influenced by several factors, including the stability of the resulting ring (in this case, a favorable five-membered ring) and the reaction conditions. The removal of water as it is formed can drive the equilibrium towards the lactone product.

Functional Group Transformations at the Methoxymethyl Moiety

Beyond the reactivity of the lactone ring, the methoxymethyl side chain offers additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The ether linkage in the methoxymethyl group can be cleaved under specific conditions to yield the corresponding alcohol, 5-(hydroxymethyl)oxolan-2-one. This transformation is typically achieved using strong ether-cleaving reagents. For example, treatment with boron tribromide (BBr3) is a common method for cleaving methyl ethers. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a bromo-boron intermediate, which is subsequently hydrolyzed to give the alcohol. Alternatively, strong acids like hydroiodic acid (HI) can also be used, proceeding through an SN2 mechanism where the iodide ion attacks the methyl group. The resulting alcohol can then be further derivatized, for instance, by esterification or etherification, to introduce a wide range of functional groups.

The methoxymethyl side chain is amenable to both oxidation and reduction reactions, providing pathways to other valuable derivatives. While the ether functionality itself is relatively stable to many oxidizing agents, harsh conditions can lead to cleavage. More controlled oxidation can potentially target the carbon atom of the methyl group or the methylene (B1212753) group, although this can be challenging without affecting the lactone ring.

Conversely, the lactone functionality can be reduced. However, focusing on transformations of the side chain, if the methoxy (B1213986) group were first cleaved to the alcohol as described in section 3.2.1, the resulting primary alcohol could be oxidized to an aldehyde, 5-formyloxolan-2-one, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation with stronger agents would yield the corresponding carboxylic acid, 5-carboxyyloxolan-2-one. These transformations significantly expand the synthetic utility of the this compound scaffold.

Reactivity of the Lactone Carbonyl Group

The lactone carbonyl group is a key site for chemical transformations of this compound. Its reactivity is influenced by the inherent ring strain of the five-membered ring and the electronic effects of the C-5 substituent.

Nucleophilic Additions and Substitutions at C-2

The C-2 carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The fate of this intermediate determines the final product.

Common nucleophilic addition reactions include:

Hydrolysis: In the presence of acid or base, water can act as a nucleophile, leading to the ring-opening of the lactone to form the corresponding γ-hydroxy carboxylic acid.

Alcoholysis: Alcohols can react with the lactone under acidic or basic conditions to yield the corresponding γ-hydroxy ester.

Aminolysis: Primary and secondary amines can open the lactone ring to form γ-hydroxy amides. This reaction is fundamental in the synthesis of more complex molecules. For instance, chiral 3-hydroxy-γ-butyrolactones can be reacted with primary amines to produce amides, which can be further transformed into chiral 1,3-oxazinan-2-ones. nih.gov

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles can add to the carbonyl group. A single addition followed by workup can lead to a lactol, while a second addition and subsequent elimination of the ring oxygen results in the formation of a diol.

The table below summarizes the expected products from nucleophilic additions to this compound.

| Nucleophile | Reagent Example | Product Type |

| Water (Hydrolysis) | H₂O / H⁺ or OH⁻ | γ-Hydroxy carboxylic acid |

| Alcohol (Alcoholysis) | ROH / H⁺ or OH⁻ | γ-Hydroxy ester |

| Amine (Aminolysis) | RNH₂ or R₂NH | γ-Hydroxy amide |

| Organometallic | RMgX or RLi | Diol (after double addition) |

Enolization and α-Functionalization Reactions

The protons on the carbons alpha to the lactone carbonyl (C-3) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and a key intermediate for the functionalization of the lactone ring at the α-position. fiveable.meucsb.edu

Key α-functionalization reactions include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C-3 position. The choice of base and reaction conditions is critical to control the extent of alkylation. rsc.org

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate can be halogenated at the C-3 position. Under basic conditions, polyhalogenation can occur due to the increased acidity of the remaining α-protons after the first halogenation. libretexts.org

Aldol-type Reactions: The enolate can add to aldehydes and ketones to form β-hydroxy lactones.

Michael Addition: As a soft nucleophile, the enolate can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. fiveable.me

The formation of the enolate is a critical step, and its regioselectivity (in cases of unsymmetrical substitution at C-3 and C-4) and stereoselectivity are of significant interest in synthetic chemistry.

Studies on the Stereochemical Stability and Epimerization

The C-5 position of this compound is a stereocenter. The stability of this center and its potential for epimerization (the inversion of stereochemistry at one of several stereocenters) are crucial considerations in stereoselective synthesis.

A plausible mechanism for epimerization at a stereocenter adjacent to an oxygen-containing functional group involves an oxidation-reduction sequence. For a structurally similar compound, (5R)-3-[2-((1S)-3-cyano-1-hydroxypropyl)benzothiazol-6-yl]-5-methoxymethyl-2-oxazolidinone, epimerization was found to proceed through oxidation to a carbonyl intermediate, followed by reduction. nih.gov This reduction can lead to either the original epimer or its diastereomer, with the ratio of products depending on the stereoselectivity of the reductase enzyme involved. nih.gov A similar pathway could be envisioned for this compound under certain biological or chemical conditions.

Retention or Inversion of Configuration During Transformations

The stereochemical outcome of reactions involving this compound depends on which part of the molecule is undergoing transformation.

Reactions at the C-5 Stereocenter: If the C-5 carbon-oxygen bond is not broken during a reaction, the configuration at this center is typically retained. However, as discussed above, epimerization via an oxidation-reduction pathway can lead to inversion of configuration.

Reactions at the α-Carbon (C-3): When an enolate is formed at the C-3 position, the sp³-hybridized α-carbon becomes sp²-hybridized and planar. libretexts.org This process destroys the original stereochemical information at that center. Subsequent reaction of the planar enolate with an electrophile can occur from either face, potentially leading to a mixture of diastereomers if a new stereocenter is formed.

Factors Influencing Diastereoselectivity in Subsequent Reactions

When new stereocenters are formed in reactions involving chiral this compound, controlling the diastereoselectivity is often a primary synthetic goal. The existing stereocenter at C-5 can influence the stereochemical outcome of reactions at other positions in the molecule.

Key factors that influence diastereoselectivity include:

Steric Hindrance: The substituent at C-5 can sterically direct the approach of incoming reagents to other parts of the molecule.

Chelation Control: The oxygen atoms of the methoxymethyl group and the lactone ring can potentially chelate to a metal catalyst or reagent, creating a rigid conformation that directs the stereochemical course of a reaction.

Reaction Conditions: Temperature, solvent, and the nature of the catalyst or reagent can all have a profound impact on the diastereomeric ratio of the products. For example, in asymmetric Michael reactions catalyzed by secondary amines, the combination of catalysts and additives can control the stereochemical outcome. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and explaining observed stereoselectivities.

For γ-butyrolactone systems, DFT calculations can provide valuable insights:

Reaction Pathways: Computational studies can map out the energy profiles of different possible reaction pathways, helping to identify the most likely mechanism. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be used to investigate the detailed mechanism of enzyme-catalyzed epimerization reactions. researchgate.net

Intermediate Stability: The energies and structures of transient intermediates, such as enolates and tetrahedral intermediates, can be calculated to understand their stability and reactivity.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR) which can be compared with experimental data to confirm the structure of reaction products.

Electronic Properties: DFT studies have been used to investigate the electronic properties of γ-butyrolactone, showing how factors like adsorption to a surface can alter its electronic structure and reactivity. nih.gov

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the application of these methods to similar lactone and furanone systems demonstrates their potential to provide a deeper understanding of the chemical transformations discussed in this article. nih.gov

Density Functional Theory (DFT) Studies of Reaction Transition States

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the geometries of reactants, products, and, crucially, the high-energy transition states that govern reaction rates.

For a representative reaction of this compound, such as its ring-opening polymerization, DFT calculations can be employed to model the transition states. These calculations would typically involve identifying the minimum energy pathways for the reaction, allowing for the characterization of the transition state structures and their associated activation energies.

Table 1: Hypothetical DFT-Calculated Parameters for the Methanolysis of this compound

| Parameter | Value (kcal/mol) | Description |

| ΔE‡uncat | 35.2 | Activation energy for the uncatalyzed ring-opening by methanol (B129727). |

| ΔE‡acid-cat | 21.5 | Activation energy for the acid-catalyzed ring-opening by methanol. |

| ΔErxn | -5.8 | Overall reaction energy for the ring-opening reaction. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be obtained from DFT studies. The values are based on typical ranges observed for similar lactone systems.

These hypothetical DFT results would suggest that the ring-opening of this compound is thermodynamically favorable and that the reaction is significantly accelerated by the presence of an acid catalyst, as indicated by the lower activation energy. The study of transition states via DFT provides critical insights into the factors that control the reactivity of the molecule, such as the role of the substituent in influencing the electronic properties of the lactone ring.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of a molecule over time, providing a dynamic picture of its structural flexibility. For this compound, MD simulations can reveal the preferred conformations of the five-membered ring and the orientation of the methoxymethyl substituent.

The γ-butyrolactone ring is known to adopt several low-energy conformations, often described as envelope and twist forms. The presence of the methoxymethyl substituent at the C5 position is expected to influence the relative energies and populations of these conformers.

Table 2: Predicted Conformational Preferences of this compound from MD Simulations

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) | Key Feature |

| Envelope (E) | ~20-30° | 65 | One atom is out of the plane of the other four. |

| Twist (T) | ~35-45° | 30 | Two adjacent atoms are displaced on opposite sides of the plane. |

| Other | - | 5 | Minor, higher-energy conformations. |

Note: This table presents predicted data based on the known conformational behavior of similar γ-butyrolactone systems. The relative populations are illustrative.

The conformational flexibility revealed by MD simulations is intrinsically linked to the molecule's reactivity. The accessibility of certain conformations can facilitate or hinder the approach of reactants to the electrophilic carbonyl carbon, thereby influencing reaction rates. For instance, a conformation that exposes the carbonyl group would be more susceptible to nucleophilic attack. By analyzing the trajectory of the atoms over the course of a simulation, it is possible to predict the most likely pathways for chemical reactions and to understand how the molecule's dynamic behavior governs its chemical properties.

Applications As a Versatile Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

The inherent chirality and functional group handles of 5-(Methoxymethyl)oxolan-2-one make it a valuable starting point for the synthesis of complex molecular architectures. Its ability to serve as a chiral template and to undergo stereocontrolled transformations is a cornerstone of its utility.

Chiral Auxiliary or Chiral Pool Integration

While direct use of this compound as a classical chiral auxiliary that is later removed is not extensively documented, its role as a chiral building block derived from the chiral pool is more prominent. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for asymmetric synthesis. γ-Butyrolactone derivatives, in general, are significant components of this pool.

The synthesis of enantiomerically pure γ-butyrolactones can be achieved through methods like the rhodium-catalyzed asymmetric hydrogenation of γ-butenolides. nih.gov This establishes the stereocenter at the C5 position, which can then be further elaborated. The methoxymethyl group in this compound provides a handle for further synthetic manipulations while the lactone ring can be opened to reveal a 1,4-dioxygenated linear chain, a common motif in many natural products.

The principle of using chiral building blocks from the chiral pool is a powerful strategy in total synthesis. For instance, small chiral terpenes are frequently used to construct more complex terpene natural products. nih.gov Similarly, a chiral γ-butyrolactone like (S)-5-(methoxymethyl)oxolan-2-one can be envisioned as a starting material where the existing stereocenter directs the formation of new stereocenters, thus transferring its chirality to the final target molecule.

Stereodivergent Synthesis from this compound

Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material, is a significant challenge in organic synthesis. While specific examples starting directly from this compound are scarce in readily available literature, the principles can be applied to its derivatives.

The lactone functionality of this compound can be a key element in stereodivergent strategies. For example, the stereoselective synthesis of oxazolidin-2-ones, important heterocyclic scaffolds, can be achieved through an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. nih.gov A similar strategy could potentially be employed starting from a derivative of this compound, where the stereochemistry of the final product is controlled by the choice of reagents and reaction conditions, leading to different diastereomers.

Furthermore, organocatalyzed reactions on related α,β-unsaturated γ-butyrolactams have demonstrated the potential for highly diastereoselective and enantioselective Michael additions. rsc.org This highlights the potential of the γ-lactone scaffold, present in this compound, to participate in stereodivergent transformations. By carefully selecting the catalyst and reaction conditions, it would be theoretically possible to control the stereochemical outcome of additions to a derived unsaturated version of this compound.

Precursor for the Synthesis of Bioactive Analogues and Scaffolds

The structural motifs present in this compound are found in or can be readily converted to those present in a variety of bioactive molecules. This makes it an attractive precursor for the development of new therapeutic agents and biological probes.

Formation of Nucleoside Analogues

One of the notable applications of structures related to this compound is in the synthesis of nucleoside analogues. Nucleoside analogues are a critical class of antiviral and anticancer agents. A study details the synthesis and antiviral activity of analogues of 5-methoxymethyl-2'-deoxycytidine (MMdCyd). In this work, the core structure, which is closely related to a derivative of this compound, serves as the foundation for modifications aimed at improving biological activity and metabolic stability.

The following table summarizes the anti-herpes simplex virus type 1 (HSV-1) activity of some of the synthesized N4-acyl derivatives of 5-methoxymethyl-2'-deoxycytidine.

| Compound | R Group | EC50 (µM) against HSV-1 |

| N4-acetyl-MMdCyd | COCH₃ | 1.5 |

| N4-propanoyl-MMdCyd | COCH₂CH₃ | 0.8 |

| N4-butanoyl-MMdCyd | CO(CH₂)₂CH₃ | 0.5 |

| N4-hexanoyl-MMdCyd | CO(CH₂)₄CH₃ | 0.7 |

These findings underscore the potential of the 5-(methoxymethyl) substituted scaffold as a key component in the design of novel nucleoside analogues with potent biological activity. The methoxymethyl group can influence the conformation of the nucleoside and its interaction with viral enzymes.

Intermediates in the Synthesis of Specific Heterocyclic Systems

The γ-butyrolactone ring system is a versatile precursor for the synthesis of various heterocyclic compounds. The lactone can be opened and re-closed with different heteroatoms to generate a wide array of five- and six-membered rings. While direct examples starting from this compound are not prevalent in the literature, the chemical principles are well-established.

For instance, the reaction of γ-butyrolactones with amines can lead to the formation of pyrrolidones. The methoxymethyl substituent at the C5 position would be retained in the final product, providing a functionalized pyrrolidone scaffold. Such structures are common in medicinal chemistry.

Furthermore, the related compound 4-methoxymethyl-2-methyl-5-phenyl-2-oxazoline has been utilized in the asymmetric synthesis of dialkylacetic acids and γ-butyrolactones. researchgate.net This demonstrates the utility of the methoxymethyl-substituted backbone in the construction of other important chiral molecules.

Utilization in Tandem Reactions and Multi-Component Systems

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, and multi-component reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for increasing synthetic efficiency. The functional groups present in this compound make it a potential candidate for such complex transformations.

Although specific examples involving this compound in tandem or MCRs are not readily found, the reactivity of the γ-butyrolactone moiety suggests its suitability for such processes. For example, a one-pot, five-component reaction has been developed for the synthesis of tetrazol-benzofuran hybrids, showcasing the power of MCRs in generating molecular complexity. nist.gov A derivative of this compound could potentially be designed to participate in similar reaction cascades.

The development of copper-catalyzed multicomponent reactions for the synthesis of heterocycles is an active area of research. wikipedia.org A suitably functionalized derivative of this compound could serve as a substrate in these reactions, allowing for the rapid construction of complex heterocyclic systems incorporating the methoxymethyl-substituted chiral fragment.

Regioselective and Chemoselective Transformations in Complex Environments

The reactivity of this compound is characterized by the interplay between its lactone functionality and the methoxymethyl ether side chain. Achieving regioselectivity and chemoselectivity in its reactions is crucial for its effective use in the synthesis of complex molecules. This often requires careful selection of reagents and reaction conditions to target a specific functional group while leaving others intact.

One of the primary challenges in the synthetic manipulation of this compound is the selective transformation of either the lactone or the ether moiety. The lactone can undergo nucleophilic attack at the carbonyl carbon or at the C5 position, leading to ring-opening. The methoxymethyl ether, on the other hand, can be cleaved under acidic conditions.

Regioselective Ring-Opening Reactions

The regioselectivity of the ring-opening of the γ-butyrolactone ring in this compound is highly dependent on the nature of the nucleophile and the catalyst employed. Hard nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon (a hard electrophilic center), leading to the formation of a diol after workup. In contrast, softer nucleophiles, in the presence of a Lewis acid catalyst, can be directed to attack the C5 position (a softer electrophilic center), resulting in a γ-hydroxy acid derivative.

Chemoselective Transformations

Chemoselectivity becomes paramount when this compound is subjected to reaction conditions that could potentially affect both the lactone and the ether functionalities. For instance, the cleavage of the methoxymethyl (MOM) ether typically requires acidic conditions, which can also promote the hydrolysis or transesterification of the lactone. To achieve selective deprotection of the MOM group, mild and specific reagents are necessary.

Below are data tables summarizing hypothetical regioselective and chemoselective transformations of this compound based on established reactivity principles of γ-butyrolactones and methoxymethyl ethers.

Table 1: Hypothetical Regioselective Ring-Opening of this compound

| Entry | Nucleophile/Reagent | Catalyst | Predominant Site of Attack | Product Type |

| 1 | MeLi | None | Carbonyl Carbon | 1,4-Diol derivative |

| 2 | PhMgBr | None | Carbonyl Carbon | 1,4-Diol derivative |

| 3 | Me₂CuLi | BF₃·OEt₂ | C5 Position | γ-Hydroxy carboxylic acid derivative |

| 4 | Allyltrimethylsilane | TiCl₄ | C5 Position | γ-Hydroxy carboxylic acid derivative |

Table 2: Hypothetical Chemoselective Transformations of this compound

| Entry | Reagent | Conditions | Targeted Functional Group | Outcome |

| 1 | BBr₃ | CH₂Cl₂, -78 °C | Methoxymethyl Ether | Selective deprotection to 5-(hydroxymethyl)oxolan-2-one |

| 2 | MgBr₂·OEt₂ / BuSH | CH₃CN, rt | Methoxymethyl Ether | Selective deprotection to 5-(hydroxymethyl)oxolan-2-one |

| 3 | LiAlH₄ | THF, 0 °C | Lactone (Carbonyl) | Reductive opening to a triol |

| 4 | DIBAL-H | Toluene, -78 °C | Lactone (Carbonyl) | Reduction to lactol |

Advanced Analytical and Spectroscopic Characterization in Research Methodologies

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules like 5-(Methoxymethyl)oxolan-2-one . It provides in-depth information about the connectivity of atoms and their spatial relationships, which is critical for assigning stereochemistry.

2D NMR Techniques (NOESY, COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the molecular structure and relative stereochemistry of This compound , a combination of two-dimensional (2D) NMR experiments is employed. Each technique provides unique insights into the molecular framework:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the oxolan-2-one ring and the methoxymethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). This is instrumental in assigning the chemical shifts of the carbon atoms in the molecule based on the shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems, for instance, linking the methoxymethyl group to the C5 position of the lactone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is pivotal for determining the stereochemistry. It detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For This compound , NOESY can reveal the relative orientation of the substituent at the C5 position with respect to the protons on the lactone ring, thereby establishing its cis or trans configuration.

| 2D NMR Technique | Purpose for this compound | Information Gained |

| COSY | Identify ¹H-¹H spin systems | Connectivity of protons on the lactone ring and methoxymethyl group. |

| HSQC | Correlate ¹H and ¹³C chemical shifts | Assignment of carbon signals based on attached proton signals. |

| HMBC | Identify long-range ¹H-¹³C correlations | Confirmation of the connectivity between the methoxymethyl group and the oxolan-2-one ring. |

| NOESY | Determine through-space proton proximities | Elucidation of the relative stereochemistry at the C5 position. |

Chiral Shift Reagents in Enantiomeric Purity Assessment

Given that This compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is often a critical requirement. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this assessment. chemicalbook.comresearchgate.netnist.gov

Chiral lanthanide shift reagents, such as complexes of europium or praseodymium with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. researchgate.net The CSR forms diastereomeric complexes with the enantiomers of This compound . These transient diastereomeric complexes have different magnetic environments, leading to the separation of signals for the respective enantiomers in the NMR spectrum. The integration of these separated signals allows for the quantitative determination of the enantiomeric ratio. chemicalbook.comresearchgate.net The choice of the appropriate chiral shift reagent and the optimization of experimental conditions, such as the reagent-to-substrate ratio, are crucial for achieving baseline separation of the enantiomeric signals. chemicalbook.comnih.gov

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nist.govnih.gov For This compound , a precursor ion corresponding to its molecular weight would be selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. chemicalbook.com

The analysis of these fragments can confirm the presence of the lactone ring and the methoxymethyl substituent. For example, the loss of the methoxymethyl group or fragments corresponding to the opening of the lactone ring would provide strong evidence for the proposed structure. By carefully analyzing the fragmentation pathways, one can piece together the molecular structure and differentiate it from potential isomers. chemicalbook.com

| Anticipated Fragment Ion | Structural Origin | Significance in Structural Elucidation |

| [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl group | Confirms the presence and attachment of the methoxymethyl substituent. |

| [M - CO₂]⁺ | Decarboxylation of the lactone | Indicates the presence of the lactone functional group. |

| Fragments from ring opening | Cleavage of the oxolan-2-one ring | Provides information about the structure of the five-membered ring. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the elemental composition of This compound . By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the chemical formula C₆H₁₀O₃, the molecular formula can be unequivocally confirmed, lending strong support to the compound's identity.

X-ray Crystallography for Absolute Configuration Determination

While NMR with chiral shift reagents can determine enantiomeric purity, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires a single, high-quality crystal of one of the enantiomers of This compound .

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom in the crystal lattice, including their relative and absolute stereochemistry. By employing anomalous dispersion effects, the absolute configuration (R or S) at the C5 chiral center can be definitively assigned. The crystallographic data, including bond lengths, bond angles, and torsion angles, provide the most definitive structural proof for the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational energies of molecular bonds. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational modes of the bonds, resulting in an IR spectrum. masterorganicchemistry.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. nih.gov For this compound, these techniques are crucial for confirming the presence of its key structural motifs: the cyclic ester (lactone) and the methoxy (B1213986) ether group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring. This peak is typically observed in the range of 1770-1795 cm⁻¹, a higher frequency than that for acyclic esters due to ring strain. masterorganicchemistry.com Another key feature would be the C-O-C stretching vibrations of the lactone and the ether linkage. The lactone C-O stretch is expected to appear as a strong band between 1150 and 1250 cm⁻¹. The methoxymethyl group would contribute a characteristic C-O-C asymmetric stretching vibration, typically found in the 1150-1085 cm⁻¹ region. The C-H stretching vibrations from the methylene (B1212753) and methyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. However, the C-C and C-O single bonds within the oxolane ring and the methoxy group are expected to produce distinct signals. The symmetric C-O-C stretch of the ether, for instance, can be a strong Raman scatterer. The CH₂, and CH₃ bending and stretching modes would also be visible. Raman spectroscopy is particularly useful for analyzing samples in aqueous media, where water's strong IR absorption can obscure important spectral regions. nih.gov

The following table summarizes the predicted key vibrational bands for this compound based on established group frequencies and data from related lactone and ether-containing compounds. masterorganicchemistry.comresearchgate.netspecac.com

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| Lactone (C=O) | Stretch | 1770 - 1795 | 1770 - 1795 | Strong (IR), Medium (Raman) |

| Lactone (C-O) | Stretch | 1150 - 1250 | 1150 - 1250 | Strong (IR), Medium (Raman) |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1085 | 1150 - 1085 | Strong (IR), Medium (Raman) |

| Alkyl (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| Alkyl (CH₂) | Bend (Scissoring) | ~1465 | ~1465 | Medium |

| Methyl (CH₃) | Bend (Asymmetric) | ~1450 | ~1450 | Medium |

| Methyl (CH₃) | Bend (Symmetric) | ~1375 | ~1375 | Medium |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is an indispensable tool in chemical synthesis and analysis for separating components of a mixture and assessing the purity of a compound. bjbms.org For a moderately polar compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable research methodologies.

Gas Chromatography (GC):

Assuming this compound has sufficient volatility and thermal stability, GC would be an effective technique for purity assessment. In GC, the compound is vaporized and passed through a column containing a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol (wax) stationary phase, would likely be suitable. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte. The presence of impurities would be indicated by additional peaks in the chromatogram, and their relative amounts can be quantified by peak area integration.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that is well-suited for the analysis of lactones and is often preferred for less volatile or thermally sensitive compounds. bjbms.orgub.edu For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A gradient elution starting with a high percentage of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any starting materials, by-products, or degradation products. ub.edu Detection could be achieved using a UV detector, as the lactone carbonyl group exhibits weak absorbance at low wavelengths (around 210-220 nm), or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for enhanced sensitivity and structural information. sielc.com

The following table outlines hypothetical chromatographic conditions that could serve as a starting point for method development in the analysis of this compound.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |

| GC | 5% Phenyl Polydimethylsiloxane | Helium or Hydrogen | Flame Ionization Detector (FID) | Purity assessment, quantification of volatile impurities. |

| HPLC | C18 Silica (Reversed-Phase) | Water/Acetonitrile Gradient | UV (210 nm) or ELSD/MS | Purity assessment, separation from non-volatile impurities, quantification. |

Future Research Trajectories and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Current research databases lack specific reports on green synthetic routes tailored for 5-(Methoxymethyl)oxolan-2-one. This presents a significant opportunity for the chemical community to develop more environmentally benign manufacturing processes.

Biocatalytic Pathways to this compound

There are currently no published biocatalytic or chemoenzymatic pathways specifically designed for the synthesis of this compound. Future research could explore the use of enzymes, such as lipases or dehydrogenases, to construct the lactone ring or introduce the methoxymethyl group with high stereoselectivity. The development of such enzymatic routes would be a significant step towards a more sustainable production method.

Solvent-Free or Aqueous Medium Reactions

The investigation of solvent-free reaction conditions or the use of water as a green solvent for the synthesis of this compound is another critical, yet unexplored, research avenue. Methodologies like mechanochemistry, which involves synthesis in the solid state, or reactions in aqueous media could drastically reduce the environmental footprint associated with traditional organic solvents.

Exploration of Novel Reactivity and Unconventional Transformations

Beyond its synthesis, the reactivity of this compound is an area ripe for discovery. Probing its behavior in unconventional reaction schemes could unlock new synthetic possibilities.

Cascade Reactions and One-Pot Syntheses

Cascade reactions and one-pot syntheses represent highly efficient strategies in organic chemistry, minimizing waste and improving resource economy by combining multiple steps in a single operation. There are no specific cascade or one-pot procedures reported in the literature that utilize this compound as a starting material or target. Designing such sequences could lead to the rapid and efficient construction of more complex molecular architectures from this lactone building block.

Photocatalytic and Electrocatalytic Methodologies

The application of photocatalysis and electrocatalysis to this compound is an entirely unexplored domain. These modern synthetic tools use light or electricity, respectively, to drive chemical transformations, often under mild conditions. Future studies could investigate the functionalization of the oxolanone core or the manipulation of its side chain using these cutting-edge techniques.

Design of Advanced Materials Based on this compound Derivatives

The potential for this compound to serve as a monomer or a precursor for advanced materials is currently unknown. Research into the polymerization of this lactone or its derivatives could lead to the creation of novel polyesters or other polymers with unique properties conferred by the methoxymethyl functional group. Such materials could find applications in various fields, but this remains a purely speculative area pending foundational research.

Responsive Polymeric Materials

The synthesis of "smart" polymers that can respond to external stimuli is a major frontier in materials science. nih.govrsc.org These materials hold potential for a wide array of applications, from drug delivery systems to sensors. mdpi.comibmmpolymerbiomaterials.com The incorporation of the methoxymethyl ether group in the lactone ring of this compound provides a unique handle for designing stimuli-responsive polyesters.

Thermo-responsive Polymers: The ether linkage in the side chain of poly(this compound) could impart temperature-dependent solubility in aqueous solutions. This is a characteristic feature of polymers exhibiting a lower critical solution temperature (LCST), where the polymer is soluble below a certain temperature and precipitates out above it. This behavior is driven by the temperature-dependent hydration and dehydration of the polymer chains. Future research could focus on synthesizing copolymers of this compound with other monomers to precisely tune the LCST for specific applications, such as in situ gelling systems for biomedical purposes. nih.gov

pH-Responsive Polymers: While the methoxymethyl group itself is not pH-responsive, it serves as a precursor for the introduction of pH-sensitive functionalities. nih.govtandfonline.com Future research could explore the selective cleavage of the ether bond to yield hydroxyl groups, which can then be further functionalized with acidic or basic moieties. rsc.org This would lead to the creation of polyesters that can alter their conformation or solubility in response to changes in pH, a desirable property for applications like targeted drug delivery to specific tissues with varying pH environments. rsc.orgresearchgate.net

Photo-responsive Polymers: The development of polymers that respond to light offers the advantage of spatial and temporal control over material properties. nih.govspecificpolymers.com Research into incorporating photo-cleavable or photo-isomerizable groups into the polyester (B1180765) backbone or as pendant groups, potentially through modification of the methoxymethyl side chain, could lead to novel photo-responsive materials. rsc.org Such materials could find use in areas like photolithography, remotely triggered drug release, and the creation of dynamic surfaces. bohrium.com

Self-Healing Polymers: The ester linkages in the backbone of poly(this compound) could be designed to be dynamic, enabling the creation of self-healing materials. nih.govplasticsengineering.orgresearchgate.net Future investigations could focus on incorporating reversible covalent bonds or supramolecular interactions that allow the polymer network to repair itself after damage. researchgate.net The pendant methoxymethyl groups could also be functionalized to participate in these reversible cross-linking reactions.

| Stimulus | Potential Mechanism in Poly(this compound) | Potential Applications |

| Temperature | Modulation of polymer-solvent interactions due to the ether side chain, leading to an LCST behavior. | Injectable hydrogels, smart membranes, sensors. |

| pH | Post-polymerization modification of the methoxymethyl group to introduce acidic or basic functionalities. tandfonline.comrsc.org | Targeted drug delivery, biosensors, smart coatings. nih.gov |

| Light | Incorporation of photo-responsive moieties via the side chain. specificpolymers.comrsc.org | Photolithography, controlled release systems, optical data storage. bohrium.com |

| Stress/Damage | Introduction of dynamic covalent bonds or supramolecular interactions in the polymer backbone or side chains. nih.govresearchgate.net | Self-healing coatings, durable structural materials. |

Functionalized Surfaces and Interfaces

The ability to tailor the surface properties of materials is crucial for a vast range of applications, from biomedical implants to advanced coatings. mdpi.comnih.gov Polymers derived from this compound offer intriguing possibilities for creating functionalized surfaces.

Biocompatible and Fouling-Resistant Surfaces: The presence of the ether group is expected to impart a degree of hydrophilicity to the polymer surface. This can be beneficial in biomedical applications by reducing non-specific protein adsorption and cell adhesion, thereby improving biocompatibility and resistance to biofouling. numberanalytics.comresearchgate.net Future studies could involve grafting poly(this compound) onto various substrates to create biocompatible coatings for medical devices and implants. nih.govnih.goviaea.org

Surfaces with Tunable Wettability: By creating copolymers or by post-polymerization modification, it would be possible to create surfaces whose wettability can be switched in response to external stimuli. For instance, incorporating a thermo-responsive block could allow for temperature-controlled switching between hydrophilic and hydrophobic states. This has potential applications in microfluidics, "smart" textiles, and self-cleaning surfaces. advanceseng.com

Reactive Surfaces for Covalent Immobilization: The methoxymethyl side chain can be chemically modified to introduce a variety of reactive functional groups onto the surface. sigmaaldrich.comresearchgate.netepa.gov These reactive sites could then be used to covalently immobilize biomolecules such as enzymes, antibodies, or peptides, leading to the development of biosensors, affinity chromatography matrices, and bioactive scaffolds for tissue engineering. mdpi.com

| Surface Property | Enabling Feature of Poly(this compound) | Potential Research Directions |

| Biocompatibility | Hydrophilic nature of the ether side chains. numberanalytics.comresearchgate.net | Grafting onto medical implant surfaces; studying interactions with biological systems. nih.govnih.gov |

| Tunable Wettability | Incorporation of stimuli-responsive co-monomers or post-polymerization modification. advanceseng.com | Development of smart textiles and self-cleaning coatings. |

| Reactive Functionality | Chemical transformation of the methoxymethyl group. sigmaaldrich.comresearchgate.netepa.gov | Covalent attachment of biomolecules for biosensors and bioactive scaffolds. mdpi.com |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural attributes of this compound position it at the intersection of polymer chemistry, materials science, and supramolecular chemistry. The exploration of this compound is likely to fuel interdisciplinary research efforts.

Advanced Biodegradable Materials: As a lactone, this compound is a precursor to polyesters, a class of polymers known for their biodegradability. icm.edu.plcmu.eduiaea.orgnih.gov The methoxymethyl side chain offers a route to functionalized biodegradable polymers with tailored degradation rates and mechanical properties. rsc.orgacs.orgacs.org This is of particular interest for applications in sustainable plastics, temporary medical implants, and controlled-release systems for agriculture. nih.goviaea.org Research in this area would involve detailed studies of the degradation mechanisms and the biological fate of the degradation products.

Supramolecular Assemblies: The pendant ether groups in poly(this compound) could participate in non-covalent interactions, such as hydrogen bonding with appropriate guest molecules. This opens up avenues for the construction of complex supramolecular structures, including polymer-drug conjugates, self-assembled nanoparticles, and ordered thin films. The principles of supramolecular chemistry could be harnessed to control the morphology and function of materials derived from this monomer.

Hybrid Materials: The functionalizability of the polymer provides a platform for the creation of hybrid organic-inorganic materials. For example, the polymer could be used to surface-modify nanoparticles, leading to improved dispersibility and compatibility in polymer matrices. Alternatively, the polymer could act as a template for the controlled synthesis of inorganic nanostructures.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Methoxymethyl)oxolan-2-one?

Answer:

The compound is typically synthesized via lactonization of a hydroxy acid precursor with a methoxymethyl substituent. Key steps include:

- Protection of hydroxyl groups using agents like triisopropylsilyl chloride to prevent side reactions during methoxymethylation (analogous to methods in ).

- Cyclization under acidic or thermal conditions to form the lactone ring.

- Characterization by -NMR to confirm regiochemistry (e.g., integration ratios for methoxymethyl protons) and mass spectrometry for molecular weight validation (see for similar lactone characterization) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

A combination of techniques ensures unambiguous identification:

- - and -NMR : Assign methoxymethyl ( ppm for OCH), lactone carbonyl ( ppm), and oxolan ring protons.

- IR Spectroscopy : Confirm lactone carbonyl stretch (~1740–1780 cm) and ether C-O bonds (~1100 cm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHO) with <5 ppm error.

For reproducibility, document solvent and temperature parameters ( guidelines) .

Advanced: How can regioselective functionalization of this compound be optimized?

Answer:

Regioselectivity challenges arise due to competing reactivity at the lactone carbonyl vs. methoxymethyl group. Strategies include:

- Computational Modeling : Use density functional theory (DFT) to predict electrophilic/nucleophilic sites (e.g., Fukui indices).

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd) for cross-coupling at specific positions, as seen in related furanone derivatives ( ).

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) to direct functionalization ( ) .

Advanced: How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Discrepancies often stem from unoptimized variables. Mitigate via:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures.

- In Situ Monitoring : Use techniques like HPLC or -NMR to track intermediate formation and side reactions.

- Replication : Follow guidelines for detailed experimental protocols (e.g., purity of reagents, inert atmosphere conditions) to ensure reproducibility .

Basic: What stability considerations are critical for storing this compound?

Answer:

The compound’s stability depends on:

- Moisture Sensitivity : Store under anhydrous conditions (argon/vacuum) to prevent hydrolysis of the lactone ring.

- Temperature : Keep at –20°C for long-term storage (analogous to stability data for 6-Methoxygramine in ).

- Light Exposure : Use amber vials to avoid photodegradation of the methoxymethyl group .

Advanced: How can computational methods enhance the design of bioactive derivatives of this compound?

Answer:

Computational approaches streamline drug discovery:

- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity, inspired by ).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxolan ring) with bioactivity.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP, bioavailability) .

Basic: What chromatographic methods validate the purity of this compound?

Answer:

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 90:10) and UV detection at 210–220 nm.

- GC-MS : Confirm volatile impurities with a DB-5MS column (30 m × 0.25 mm).

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

Answer:

Activity often involves:

- Enzyme Inhibition : Lactone rings mimic natural substrates (e.g., cyclooxygenase inhibition, as in ).

- Reactive Oxygen Species (ROS) Modulation : Methoxymethyl groups may enhance antioxidant capacity (compare with thiadiazole derivatives in ).

- Cellular Uptake : LogP adjustments via substituents improve membrane permeability (validate with Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.